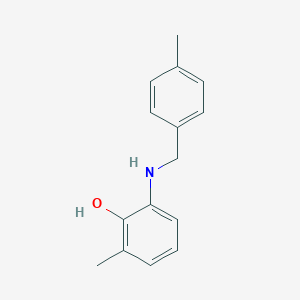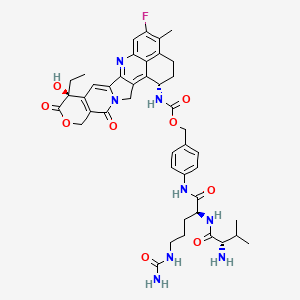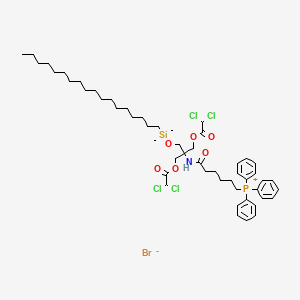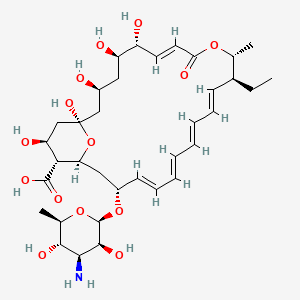
2,4-Dibromophenol-3,5,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenol-3,5,6-d3 is a deuterated compound of 2,4-Dibromophenol. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenol-3,5,6-d3 involves the bromination of phenol. The process typically includes the addition of phenol and a hydrobromic acid solvent in a reaction flask, followed by cooling to a low temperature (around -15 to -10°C). Bromine and hydrobromic acid are then added, and the mixture is allowed to react at 0°C for about an hour. The reaction mixture is then poured into icy water, and the crude product is filtered, washed, and dried to obtain 2,4-Dibromophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with minimal pollution and high purity of the final product. The use of readily available raw materials and simple equipment makes the industrial production cost-effective and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromophenol-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield dibromoquinone, while reduction can produce dibromocyclohexanol .
Applications De Recherche Scientifique
2,4-Dibromophenol-3,5,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dibromophenol-3,5,6-d3 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their structure and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,4-Dibromophenol-3,5,6-d3 can be compared with other dibromophenols, such as:
- 2,3-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
These compounds share similar chemical structures but differ in the position of the bromine atoms on the benzene ring. The unique positioning of the deuterium atoms in this compound makes it particularly useful in studies involving isotopic labeling and tracing .
Propriétés
Formule moléculaire |
C6H4Br2O |
|---|---|
Poids moléculaire |
254.92 g/mol |
Nom IUPAC |
2,4-dibromo-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D |
Clé InChI |
FAXWFCTVSHEODL-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1O)Br)[2H])Br)[2H] |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)


![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

